molecular formula C10H12O3 B036547 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol CAS No. 344764-57-4

5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

Cat. No.: B036547
CAS No.: 344764-57-4
M. Wt: 180.2 g/mol
InChI Key: AUKZSCHMOAPNEN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,6,7-triol, also known as cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol, is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of three hydroxyl groups attached to a tetrahydronaphthalene ring system, making it a trihydroxy derivative of tetrahydronaphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of high-pressure liquid chromatography (HPLC) for purification and characterization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific arrangement of three hydroxyl groups on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKZSCHMOAPNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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